3-Amino-4-methylpicolinic acid

Vue d'ensemble

Description

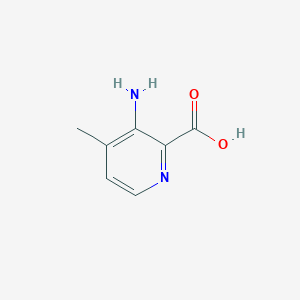

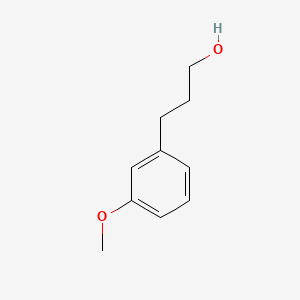

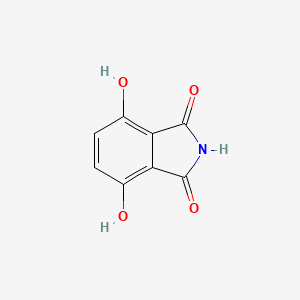

3-Amino-4-methylpicolinic acid is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is a solid substance and is often used in scientific research.

Molecular Structure Analysis

The InChI code for 3-Amino-4-methylpicolinic acid is 1S/C7H8N2O2/c1-4-2-3-9-6 (5 (4)8)7 (10)11/h2-3H,8H2,1H3, (H,10,11) . This indicates the presence of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .

Physical And Chemical Properties Analysis

3-Amino-4-methylpicolinic acid is a solid substance . It has a molecular weight of 152.15 . The compound is stored in a dark place, sealed in dry, at 2-8°C .

Applications De Recherche Scientifique

Neurotransmitter-Gated Ion Channels

Research by Hara and Harris (2002) on the anesthetic mechanism of urethane, a compound used in animal studies, found that urethane affects neurotransmitter-gated ion channels, including γ-aminobutyric acidA, glycine, N-methyl-d-aspartate, and others. This study provides insights into how modifications of amino acids and related compounds can influence neurotransmitter systems and anesthesia, potentially offering a path to discovering new anesthetic agents or understanding the molecular actions of existing ones (Hara & Harris, 2002).

Nitric Oxide Synthase Inhibitors

Boer et al. (2000) explored the affinity and selectivity of various nitric oxide (NO) synthase inhibitors, developing a new radioligand, [(3)H]2-amino-4-picoline, to measure binding to human NO synthase isoenzymes. This research underscores the potential for compounds similar to 3-Amino-4-methylpicolinic acid to serve as tools in biochemical research, particularly in studying enzyme inhibition and signaling pathways (Boer et al., 2000).

Anion Binding Properties

Kubik and Goddard (2002) investigated the conformation and anion binding properties of cyclic hexapeptides containing L-4-hydroxyproline and 6-aminopicolinic acid subunits, revealing the role of these compounds in binding anions such as halides and sulfate in aqueous solutions. This study illustrates the application of aminopicolinic acid derivatives in developing receptor molecules for anion detection, which has implications for environmental monitoring and biochemical assays (Kubik & Goddard, 2002).

Luminescence and Spectroscopic Properties

Bejan et al. (2005) reported on the synthesis, characterization, and spectroscopic properties of Eu(III) complexes with 3-aminopicolinic acid derivatives. These complexes show enhanced luminescence and are proposed as light-conversion molecular devices, highlighting the potential of aminopicolinic acid derivatives in materials science and photonic applications (Bejan et al., 2005).

Safety And Hazards

The safety information for 3-Amino-4-methylpicolinic acid indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Propriétés

IUPAC Name |

3-amino-4-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-3-9-6(5(4)8)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZGMCXGIXQJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341369 | |

| Record name | 3-Amino-4-methyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-methylpicolinic acid | |

CAS RN |

53636-30-9 | |

| Record name | 3-Amino-4-methyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596477.png)

![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596478.png)

![[1,1'-Bicyclopentyl]-2-ol](/img/structure/B1596496.png)